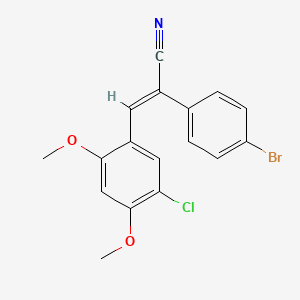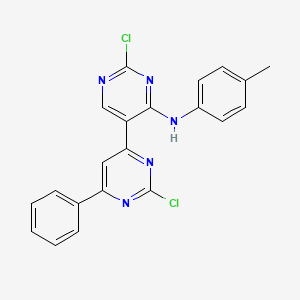
N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLAP inhibitors are a class of drugs that target the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, a group of inflammatory mediators.
Mechanism of Action
FLAP inhibitor works by inhibiting the 5-lipoxygenase pathway, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the pathogenesis of various diseases, including asthma, COPD, and IBD. FLAP inhibitors bind to FLAP, a protein that is involved in the activation of 5-lipoxygenase, and prevent the production of leukotrienes. By reducing the production of leukotrienes, FLAP inhibitors have anti-inflammatory effects and can improve symptoms in patients with inflammatory diseases.
Biochemical and Physiological Effects:
FLAP inhibitors have been shown to have anti-inflammatory effects by reducing the production of leukotrienes. Inhibition of the 5-lipoxygenase pathway by FLAP inhibitors has been shown to reduce airway inflammation and improve lung function in patients with asthma and COPD. FLAP inhibitors have also been shown to reduce inflammation in the gut and improve symptoms in patients with IBD. FLAP inhibitors have been shown to be well-tolerated and have a favorable safety profile in clinical trials.
Advantages and Limitations for Lab Experiments
FLAP inhibitors have several advantages for lab experiments, including their specificity for the 5-lipoxygenase pathway and their ability to reduce the production of leukotrienes. FLAP inhibitors have been extensively studied for their potential therapeutic applications in various diseases, making them a valuable tool for scientific research. However, FLAP inhibitors also have some limitations for lab experiments, including their high cost and the need for specialized equipment and expertise for their synthesis.
Future Directions
For research on FLAP inhibitors include the development of more potent and selective FLAP inhibitors, the identification of biomarkers for patient selection, and the exploration of their potential use in combination with other therapies. FLAP inhibitors have the potential to provide a new approach to the treatment of inflammatory diseases, and further research is needed to fully understand their therapeutic potential.
Synthesis Methods
The synthesis of FLAP inhibitor involves a series of chemical reactions, starting with the reaction of 3-fluoroaniline and 4-methylbenzaldehyde to form N-(3-fluorophenyl)-4-methylbenzamide. This compound is then reacted with pyrrolidine-2,5-dione to form N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which is the final product. The synthesis of FLAP inhibitor has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Scientific Research Applications
FLAP inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). FLAP inhibitors have been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. Inhibition of the 5-lipoxygenase pathway by FLAP inhibitors has been shown to reduce airway inflammation and improve lung function in patients with asthma and COPD. FLAP inhibitors have also been shown to reduce inflammation in the gut and improve symptoms in patients with IBD.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-5-7-16(8-6-12)21-11-13(9-17(21)22)18(23)20-15-4-2-3-14(19)10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJIVHUVNMUEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5178345.png)
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)

![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)
![1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)

![3-[(4-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5178397.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5178416.png)
![1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)
